

TC-SP 14 mechanism of action in lymphocytes

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Compound of Interest			
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Core Mechanism of Action of Va14 NKT Cells

Vα14 invariant Natural Killer T (NKT) cells represent a unique lineage of T lymphocytes that exhibit characteristics of both conventional T cells and natural killer (NK) cells.[1][2] A defining feature of these cells is their semi-invariant T-cell receptor (TCR), which in mice is composed of a Vα14-Jα281 rearranged α-chain paired with a limited repertoire of β-chains (predominantly Vβ8.2, Vβ7, or Vβ2).[3][4] This specialized TCR recognizes glycolipid antigens presented by the non-classical MHC class I-like molecule, CD1d.[5][6]

Upon activation, Vα14 NKT cells rapidly produce a large bolus of both Th1- and Th2-type cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4), allowing them to modulate a wide array of immune responses.[3][7] Their functions span anti-tumor immunity, defense against microbial infections, and the regulation of autoimmune diseases.[2][3]

Activation and Signaling Pathways

The primary mechanism of V α 14 NKT cell activation involves the recognition of a glycolipid-CD1d complex. The most well-characterized activating ligand is α -galactosylceramide (α -GalCer), a synthetic glycolipid that binds with high affinity to CD1d.[2][5]

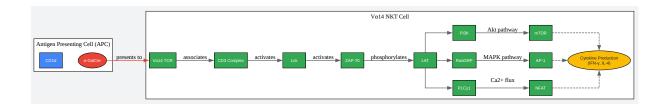
The signaling cascade initiated by TCR engagement in $V\alpha 14$ NKT cells shares components with conventional T-cell signaling but also has unique features. The key steps are:

• TCR-CD1d/Glycolipid Engagement: The Vα14i TCR on the NKT cell recognizes the glycolipid antigen presented by CD1d on an antigen-presenting cell (APC), such as a dendritic cell (DC).



- Signalosome Formation: This interaction leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR.[8]
- Downstream Cascades: Phosphorylated ITAMs recruit and activate downstream signaling molecules, leading to the activation of multiple pathways, including:
 - PLCy1-Calcium Flux Pathway: Leads to the activation of transcription factors like NFAT.
 - RAS-MAPK Pathway: Results in the activation of transcription factors such as AP-1.
 - PI3K-Akt-mTOR Pathway: Regulates cell growth, proliferation, and metabolism.
- Cytokine Production: The activation of these transcription factors drives the rapid and robust transcription of cytokine genes.

Signaling Pathway of Vα14 NKT Cell Activation



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Caption: $V\alpha 14$ NKT cell activation by α -GalCer presented on CD1d.

Quantitative Data on Vα14 NKT Cell Function



The functional output of V α 14 NKT cells, particularly cytokine production, has been quantified in numerous studies. The following tables summarize representative data.

Table 1: In Vivo Cytokine Production Following α-GalCer Administration

Time Post-Injection	Serum IFN-y (pg/mL)	Serum IL-4 (pg/mL)	Reference
2 hours	1000 - 5000	500 - 2000	[6]
6 hours	>10000 (peak)	200 - 1000	[6][10]

| 24 hours | Declining | Near baseline |[7] |

Table 2: Proliferation of V α 14 NKT Cells After α -GalCer Stimulation In Vivo

Time Post-Stimulation	Fold Increase in Spleen Vα14 NKT Cells	Reference
Day 3	~10-30 fold	[7]

| Day 7 | Return towards baseline |[7] |

Experimental Protocols

1.3.1. In Vitro Activation of Vα14 NKT Cells

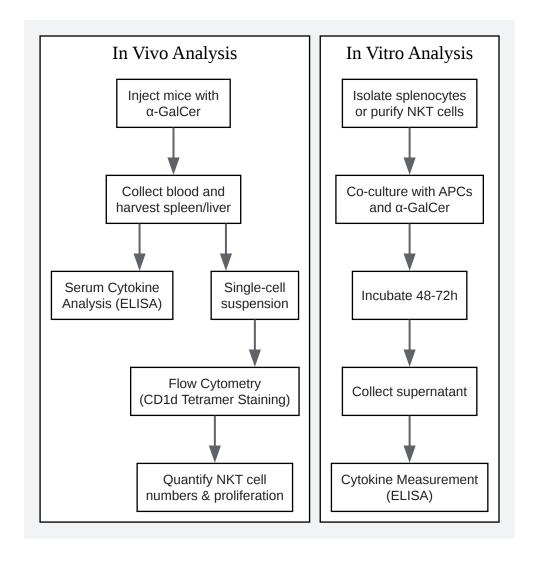
- Objective: To assess the cytokine production of V α 14 NKT cells in response to α -GalCer.
- · Methodology:
 - Isolate splenocytes from C57BL/6 mice.
 - Co-culture total splenocytes (containing both NKT cells and APCs) or purified NKT cells with bone marrow-derived dendritic cells (BM-DCs).
 - \circ Add α -GalCer to the culture at a final concentration of 100 ng/mL.



- Incubate for 48-72 hours at 37°C in a CO2 incubator.
- Collect supernatant and measure cytokine concentrations (IFN-y, IL-4) by ELISA.[7][11]
- 1.3.2. In Vivo Activation and Analysis of V α 14 NKT Cells
- Objective: To quantify the in vivo cytokine response and proliferation of $V\alpha 14$ NKT cells.
- · Methodology:
 - Inject C57BL/6 mice intraperitoneally with α -GalCer (2 μ g/mouse).
 - At various time points (e.g., 2, 6, 24, 72 hours), collect blood via retro-orbital bleeding to measure serum cytokine levels by ELISA.
 - At the same time points, harvest spleens and livers to prepare single-cell suspensions.
 - \circ Stain cells with fluorescently labeled antibodies against T-cell markers (e.g., TCR β , CD4) and α -GalCer-loaded CD1d tetramers to identify V α 14 NKT cells by flow cytometry.
 - Quantify the number and proportion of Vα14 NKT cells.[6][7]

Experimental Workflow for Vα14 NKT Cell Analysis





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Caption: Workflow for in vivo and in vitro analysis of $V\alpha 14$ NKT cells.

Placental Protein 14 (PP14) - An Alternative Interpretation

Placental protein 14 (PP14), also known as glycodelin, is a glycoprotein with immunomodulatory functions, particularly during pregnancy. While distinct from the V α 14 TCR, its designation as "protein 14" warrants its mention.

Mechanism of Action of PP14 on T Lymphocytes

PP14 has been shown to have an inhibitory effect on T-cell activation.[12] The proposed mechanism involves its interaction with the CD45 protein tyrosine phosphatase receptor on the



surface of T cells.

- PP14-CD45 Interaction: PP14 binds to T cells, and evidence suggests a physical linkage with CD45.[12]
- Inhibition of TCR Signaling: The inhibitory effects of PP14 on T-cell activation are dependent on the expression of intact CD45. This suggests that PP14, by engaging CD45, modulates the threshold for T-cell receptor (TCR) signaling, thereby down-regulating T-cell activation.
 [12]

This mechanism is distinct from the antigen-specific activation of V α 14 NKT cells.

Conclusion

While the initial query "TC-SP 14" is ambiguous, the available scientific literature strongly suggests a focus on V α 14 NKT cells. These lymphocytes play a critical immunoregulatory role through their unique TCR-mediated recognition of glycolipid antigens presented by CD1d. Their rapid and potent cytokine secretion upon activation allows them to influence a wide spectrum of immune responses, making them an attractive target for therapeutic development in cancer, infectious diseases, and autoimmune conditions. The provided data and protocols offer a foundational guide for researchers and scientists in this field. The immunomodulatory role of Placental Protein 14 represents an alternative, though less likely, interpretation of the original query.

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